molecular formula C9H12ClN3O4 B2381403 4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride CAS No. 2287343-66-0

4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride

Cat. No.: B2381403
CAS No.: 2287343-66-0
M. Wt: 261.66
InChI Key: KXIARYCZXQGYNO-UHFFFAOYSA-N
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Description

4-(2-Aminoethylamino)-3-nitrobenzoic acid hydrochloride , also known by its chemical formula H2NCH2CH2C6H4CO2H · HCl , is a compound with a molecular weight of 201.65 g/mol . It falls within the category of organic medicinal compounds and has potential therapeutic applications. The compound’s structure consists of a benzene ring with an aminoethyl group and a nitro group attached to it .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically 2-aminobenzoic acid , with an aminoethylamine derivative. The reaction proceeds under specific conditions, leading to the formation of the desired product. Further purification and isolation steps yield the hydrochloride salt form .


Molecular Structure Analysis

  • The hydrochloride counterion (HCl) balances the charge .

Chemical Reactions Analysis

  • Salt Formation : The hydrochloride salt form is commonly used for stability and solubility reasons .

Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is above 350°C .

Safety and Hazards

  • Hazard Classifications : It falls under Acute Toxicity (oral), Eye Damage (category 1), Skin Irritation (category 2), and Specific Target Organ Toxicity (Respiratory system) .

Properties

IUPAC Name

4-(2-aminoethylamino)-3-nitrobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4.ClH/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16;/h1-2,5,11H,3-4,10H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIARYCZXQGYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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